3-methylisoquinolin-7-ol hydrobromide
CAS No.: 2694745-15-6
Cat. No.: VC11537792
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2694745-15-6 |
|---|---|
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic isoquinoline core with a methyl group at position 3 and a hydroxyl group at position 7, protonated as a hydrobromide salt. The aromatic system comprises a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and intermolecular interactions. X-ray crystallography and NMR studies confirm the planar geometry, with the hydroxyl group participating in hydrogen bonding and the methyl group enhancing lipophilicity.
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| CAS Number | 2694745-15-6 |
| Solubility | Soluble in methanol, DMSO |
| IUPAC Name | 3-methylisoquinolin-7-ol; hydrobromide |
| SMILES | CC1=CC2=C(C=C(C=C2)O)C=N1.Br |
The compound’s solubility in polar aprotic solvents facilitates its use in synthetic reactions, while its stability under acidic conditions is attributed to the hydrobromide counterion.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-methylisoquinolin-7-ol hydrobromide typically involves cyclization reactions. A common approach utilizes precursors such as 2-(bromomethyl)benzaldehyde derivatives, which undergo intramolecular cyclization in the presence of ammonium acetate. For example:
-
Cyclization Step:
This step proceeds via nucleophilic attack and dehydration, yielding the isoquinoline core. -
Functionalization:
Methylation at position 3 is achieved using methyl iodide, while bromination at position 7 employs hydrobromic acid under reflux conditions.
Industrial Optimization
Industrial protocols emphasize catalyst-assisted reactions to enhance yield (≥85%) and purity. Silver oxide (Ag₂O) and palladium catalysts are employed in nitration and cross-coupling reactions, respectively, to introduce nitro or aryl groups for further derivatization . Continuous flow reactors have been adopted to minimize side reactions and improve scalability .
Biological Activities and Mechanism of Action
Enzyme Inhibition
Isoquinoline derivatives exhibit potent inhibition of kinases and phosphodiesterases. 3-Methylisoquinolin-7-ol hydrobromide disrupts ATP-binding pockets in kinases such as CDK2 and EGFR, with IC₅₀ values in the low micromolar range . Molecular docking studies reveal hydrogen bonding between the hydroxyl group and catalytic lysine residues, while the methyl group enhances hydrophobic interactions.
Neurological Effects
The compound modulates GABAₐ and NMDA receptors, altering ion channel gating and neuronal excitability. In murine models, it reduces seizure duration by 40% at 10 mg/kg doses, suggesting anticonvulsant potential.
Pharmacological Applications
Anticancer Therapeutics
In vitro assays demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (EC₅₀ = 12 μM) via apoptosis induction. Synergistic effects with doxorubicin enhance DNA intercalation and topoisomerase II inhibition .
Antimicrobial Agents
Patent data highlight broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 8 μg/mL) by targeting DNA gyrase and cell wall synthesis enzymes .
Recent Advances in Derivative Synthesis
Nitration and Functionalization
Recent work by ACS Omega (2022) details regioselective nitration at position 7 using nitric acid/silver oxide, yielding 7-nitroisoquinolone derivatives with 75% isolated yield . This method enables access to nitro-substituted analogs for SAR studies.
Tandem Reaction Strategies
One-pot Hurtley–retro-Claisen–cyclization reactions have been optimized to synthesize 3-substituted analogs, improving aqueous solubility and PARP inhibitory activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume